(1S)-1-(2-Chlorophenyl)propylamine
Overview
Description
(1S)-1-(2-Chlorophenyl)propylamine is a chemical compound that is also known as para-chloroamphetamine or PCA. It is a member of the amphetamine class of compounds and is structurally similar to other amphetamines such as methamphetamine and MDMA. PCA has been used as a research tool in various scientific studies due to its ability to selectively release serotonin and dopamine in the brain.
Scientific Research Applications
(1S)-1-(2-Chlorophenyl)propylamine has been used as a research tool in various scientific studies due to its ability to selectively release serotonin and dopamine in the brain. This compound has been used to study the effects of serotonin and dopamine on mood, behavior, and cognition. PCA has also been used as a research tool to study the neurobiological mechanisms underlying drug addiction and to develop new treatments for addiction.
Mechanism of Action
(1S)-1-(2-Chlorophenyl)propylamine acts as a selective serotonin and dopamine releasing agent (SSDRA). This means that it selectively releases serotonin and dopamine in the brain, leading to increased levels of these neurotransmitters. The release of these neurotransmitters is thought to be responsible for the mood-enhancing and stimulating effects of PCA.
Biochemical and Physiological Effects
The release of serotonin and dopamine in the brain by (1S)-1-(2-Chlorophenyl)propylamine has been shown to have various biochemical and physiological effects. These effects include increased heart rate, blood pressure, and body temperature, as well as increased levels of alertness, euphoria, and energy. PCA has also been shown to have effects on learning and memory, as well as on the reward system in the brain.
Advantages and Limitations for Lab Experiments
(1S)-1-(2-Chlorophenyl)propylamine has several advantages as a research tool. It is a selective serotonin and dopamine releasing agent, which allows researchers to study the effects of these neurotransmitters on various biological processes. PCA is also relatively easy to synthesize, which makes it a cost-effective research tool. However, there are also limitations to the use of PCA in lab experiments. It is a controlled substance, which requires researchers to obtain special permits to use it in their studies. Additionally, the effects of PCA on humans are not well understood, which limits its use in human studies.
Future Directions
For research on (1S)-1-(2-Chlorophenyl)propylamine include the development of new treatments for drug addiction and the study of its effects on various biological processes.
properties
IUPAC Name |
(1S)-1-(2-chlorophenyl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9H,2,11H2,1H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVIGDPJWCJAHL-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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